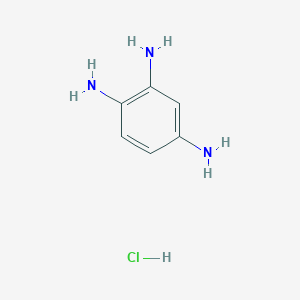

1,2,4-Benzenetriamine, hydrochloride (1:3)

Description

Significance as a Multifunctional Aromatic Amine Synthon

The chemical architecture of 1,2,4-benzenetriamine, with its three reactive amino groups positioned at the 1, 2, and 4 positions of the benzene (B151609) ring, makes it a highly valuable and versatile synthon in organic synthesis. This trifunctionality allows for a diverse range of chemical modifications and reactions, establishing it as a key intermediate in the synthesis of a wide array of complex molecules. cymitquimica.com

The nucleophilic nature of the amine groups is a central feature of their reactivity, enabling them to participate in various chemical reactions. acs.org This reactivity is fundamental to its role in polymer chemistry, where it can act as a monomer. Trifunctional aromatic amines, such as 1,2,4-benzenetriamine, are utilized to produce polymers with cross-linked structures, leading to materials with unique and tunable physical properties. google.com The resulting polyamides and other polymers find applications in high-performance materials for industries including aerospace and construction. google.com

Furthermore, the specific arrangement of the amino groups in 1,2,4-benzenetriamine makes it an ideal precursor for the synthesis of various heterocyclic compounds. The adjacent amino groups at the 1 and 2 positions can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form substituted benzimidazoles, a common scaffold in medicinal chemistry. The third amino group at the 4-position provides an additional site for functionalization, allowing for the creation of complex, multi-ring systems. The versatility of aromatic amines in synthesizing heterocyclic compounds like triazoles and quinazolines has been extensively documented. researchgate.netnih.govresearchgate.net

Evolution of Research Interests in Triaminobenzenes

The study of aminobenzenes, more commonly known as anilines, has a rich history dating back to the 19th century. Initially isolated from the distillation of indigo (B80030) in 1826, aniline (B41778) and its derivatives quickly became central to the burgeoning synthetic dye industry. newworldencyclopedia.orgwikipedia.org The discovery of mauveine by William Henry Perkin in 1856, derived from aniline, marked a pivotal moment in the history of industrial chemistry. wikipedia.org

Early research into aminobenzenes was primarily driven by their utility in producing a vast spectrum of colors for textiles. However, as the field of organic chemistry matured, so did the understanding of the diverse reactivity of these compounds. The focus of research expanded beyond dyestuffs to include their application in pharmaceuticals, with the development of sulfa drugs in the 1930s being a significant milestone. wikipedia.org

The study of triaminobenzenes represents a more specialized area within this broader field. The presence of multiple amino groups introduces both increased reactivity and challenges, such as instability towards oxidation. Much of the research has focused on harnessing the synthetic potential of these compounds while managing their reactivity. For instance, methods have been developed to synthesize and stabilize triaminobenzene derivatives for use as building blocks in more complex architectures, such as in the formation of covalent organic frameworks (COFs) and other nitrogen-rich materials. dtic.mil The hydrochloride salt form of 1,2,4-benzenetriamine is one such strategy to enhance its stability and ease of handling. cymitquimica.com The evolution of research in this area reflects a broader trend in organic chemistry: the development of increasingly sophisticated tools and methodologies to control the reactivity of multifunctional molecules for the precise synthesis of target structures with desired properties.

Scope and Academic Relevance of 1,2,4-Benzenetriamine, Hydrochloride (1:3) Studies

The academic and industrial relevance of 1,2,4-benzenetriamine, hydrochloride (1:3) is underscored by its application in a variety of cutting-edge research areas. Its role as a versatile building block makes it a valuable tool for chemists exploring the synthesis of novel materials and biologically active compounds.

In materials science, 1,2,4-benzenetriamine and its salts are investigated for the preparation of advanced functional materials. For example, the dihydrochloride (B599025) salt has been used as a reagent in the synthesis of multicolor fluorescent carbon dots, which have potential applications in white-light-emitting diodes and as fluorescent probes in water. chemicalbook.com The ability of triaminobenzenes to act as precursors to cross-linked polymers with tailored mechanical properties is also an active area of research. google.com

In the field of medicinal chemistry, the synthesis of heterocyclic compounds derived from 1,2,4-benzenetriamine is of significant interest. Benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles are prevalent motifs in many pharmaceutical agents. The unique substitution pattern of 1,2,4-benzenetriamine provides a strategic advantage in the construction of these complex molecular frameworks.

Furthermore, the fundamental reactivity of 1,2,4-benzenetriamine continues to be a subject of academic study. Investigations into its coordination chemistry, its behavior in multicomponent reactions, and its potential as a ligand in catalysis contribute to a deeper understanding of the principles of organic and inorganic synthesis. digitellinc.com The availability of detailed spectroscopic and physical property data for 1,2,4-benzenetriamine and its hydrochloride salts from public databases like PubChem facilitates its use in these research endeavors. nih.govnih.gov

Compound Information Table

| Compound Name |

| 1,2,4-Benzenetriamine |

| 1,2,4-Benzenetriamine, hydrochloride (1:3) |

| 1,2,4-Benzenetriamine, dihydrochloride |

| 1,3,5-benzenetriamine |

| Aniline |

| Benzimidazole |

| Mauveine |

| Quinoxaline |

| Sulfanilamide |

| Triazole |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,2,4-triamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZUKWAMZWDJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-47-4 | |

| Details | Compound: 1,2,4-Benzenetriamine, hydrochloride (1:2) | |

| Record name | 1,2,4-Benzenetriamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50968722 | |

| Record name | Benzene-1,2,4-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-58-8 | |

| Record name | 1,2,4-Benzenetriamine, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC4739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene-1,2,4-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Benzenetriamine and Its Hydrochloride Derivatives

Nitration and Subsequent Reduction Sequences

A common starting material for this synthetic sequence is m-dichlorobenzene. The process involves the following key steps:

Nitration: The initial step is the dinitration of m-dichlorobenzene. This is achieved by treating the starting material with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions, including temperature, are carefully controlled to favor the formation of 1,3-dichloro-4,6-dinitrobenzene (B1585067).

Ammonolysis: The resulting 1,3-dichloro-4,6-dinitrobenzene undergoes ammonolysis. In this step, the chloro substituents are displaced by amino groups by heating with aqueous ammonia (B1221849) in a high-pressure reactor. This reaction yields 4,6-dinitro-1,3-phenylenediamine.

Reduction: The final key step is the catalytic hydrogenation of 4,6-dinitro-1,3-phenylenediamine. This reduction of the two nitro groups to amino groups is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is conducted in a suitable solvent, and upon completion, the catalyst is removed by filtration.

Hydrochloride Salt Formation: The resulting 1,2,4-triaminobenzene solution is then treated with concentrated hydrochloric acid to precipitate the trihydrochloride salt, which can be isolated by filtration and drying.

Amination Reactions in Synthetic Sequences

Amination, the introduction of an amino group onto an organic molecule, is a critical step in the synthesis of 1,2,4-benzenetriamine, particularly in the multi-step pathway from halogenated precursors. As described above, the ammonolysis of 1,3-dichloro-4,6-dinitrobenzene is a key amination reaction. This nucleophilic aromatic substitution, where ammonia acts as the nucleophile, replaces the chlorine atoms with amino groups. The success of this reaction is often dependent on factors such as temperature, pressure, and the concentration of the ammonia solution.

Emerging and Sustainable Synthesis Approaches

Electrochemical Synthesis Innovations

Electrochemical synthesis offers a powerful and green alternative to conventional chemical methods for producing aromatic amines. By using electrical current to drive reactions, it often circumvents the need for harsh chemical oxidants or reductants and can proceed under mild conditions. rsc.orgnih.gov The synthesis of 1,2,4-Benzenetriamine can be envisioned through the electrochemical reduction of 2,4-dinitroaniline (B165453) at a cathode.

Innovations in this field focus on enhancing selectivity and efficiency through the development of novel electrode materials and the use of mediators. nih.gov For instance, metal-organic frameworks (MOFs) are being explored for their high surface area and tunable properties as electrode materials. nih.gov Mediators, such as 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO), can facilitate electron transfer, allowing reactions to occur at lower potentials and with greater control. nih.gov While direct electrochemical synthesis of 1,2,4-Benzenetriamine is not extensively documented in dedicated studies, the principles are well-established through research on analogous compounds. academie-sciences.frresearchgate.net

Table 1: Innovative Electrochemical Approaches for Aromatic Amine Synthesis

| Electrochemical Approach | Key Innovation | Potential Application for 1,2,4-Benzenetriamine Synthesis |

|---|---|---|

| Direct Cathodic Reduction | Use of specialized cathodes (e.g., lead, graphite) and electrolytes to directly reduce nitro groups to amines. nih.gov | Direct, controlled reduction of 2,4-dinitroaniline to 1,2,4-Benzenetriamine without bulk chemical reductants. |

| Mediated Electro-synthesis | Employing redox mediators (e.g., TEMPO derivatives) to facilitate electron transfer at lower overpotentials. nih.gov | Increased reaction rate and efficiency, potentially reducing energy consumption and side reactions. |

| C(sp³)–H Amination | Electrochemical formation of C-N bonds by activating C-H bonds, avoiding pre-functionalized starting materials. rsc.orgresearchgate.net | A novel, direct route to substituted benzenetriamines, expanding the scope of accessible derivatives. |

| Paired Electrosynthesis | Designing a system where valuable products are generated at both the anode and the cathode simultaneously. | Maximizing efficiency by coupling the cathodic reduction of a nitroaromatic with an anodic oxidation process. |

Green Chemistry Principles in 1,2,4-Benzenetriamine Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-Benzenetriamine primarily revolves around catalytic reduction, the use of environmentally benign solvents, and improving atom economy. psu.edutu-dortmund.de

Catalytic hydrogenation is a cornerstone of green synthesis for aromatic amines. mdpi.com This method involves the reduction of nitro groups using molecular hydrogen (H₂) in the presence of a metal catalyst. A common route involves the catalytic hydrogenation of 4,6-dinitro-1,3-phenylenediamine using a Palladium-on-carbon (Pd/C) catalyst in a solvent like methanol (B129727) or oxygen-free distilled water. chemicalbook.comresearchgate.net This process is highly efficient and produces water as the only byproduct. Research in this area focuses on developing more sustainable catalysts, such as inexpensive, non-noble metal-based systems like copper-silica (Cu/SiO₂) nanocatalysts, which have shown high efficacy in the hydrogenation of trinitroaromatic compounds. mdpi.com

Another green approach is transfer hydrogenation, where a molecule other than H₂ gas, such as hydrazine (B178648) or formic acid, serves as the hydrogen source. mdpi.com This can sometimes offer milder reaction conditions and avoid the need for high-pressure hydrogenation equipment.

Table 2: Comparison of Green Catalytic Systems for Aromatic Amine Synthesis

| Starting Material | Catalyst System | Hydrogen Source | Solvent | Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-dinitro-1,3-phenylenediamine | Palladium-carbon (Pd/C) | H₂ | Oxygen-free distilled water | 85°C, 1-1.5 MPa | 1,2,4-Triaminobenzene solution | chemicalbook.com |

| 1,3-dichloro-4,6-dinitrobenzene (B1585067) | Palladium-carbon (Pd/C) | H₂ | Methanol | Not specified | Solution containing TAB | researchgate.net |

| Trinitrobenzene | 10% Cu/SiO₂ (calcined at 600°C) | H₂ | 2-Propanol | 170°C, 1.3 MPa | Triaminobenzene (82% yield) | mdpi.com |

| Furfural | Rh/Al₂O₃ | H₂ / Aqueous Ammonia (B1221849) | Water | 80°C, 2 MPa | Furfurylamine (~92% selectivity) | psu.edu |

Compound Index

Nucleophilic Character and Electrophilic Interactions

The defining characteristic of the amine functionalities is their nucleophilicity, stemming from the lone pair of electrons on the nitrogen atoms. masterorganicchemistry.com In the free base form, 1,2,4-benzenetriamine is a potent multinucleophile, with three primary amine sites available for reaction. The nucleophilic strength of amines generally increases with basicity and decreases with steric hindrance. masterorganicchemistry.com While the hydrochloride salt form deactivates this nucleophilicity by protonating the amines, these sites can be readily deprotonated under basic or neutral conditions to engage in reactions.

The general trend for nucleophilicity is that a negatively charged nucleophile is stronger than its neutral counterpart; for instance, an amide ion (R-NH⁻) is more nucleophilic than an amine (R-NH₂). libretexts.org Furthermore, the nucleophilicity of neutral amines typically follows the order: secondary > primary > ammonia. masterorganicchemistry.com As a tri-primary amine, 1,2,4-benzenetriamine offers multiple sites for electrophilic attack.

Primary amines are well-known to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. mdpi.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal (or carbinolamine), followed by the elimination of a water molecule to yield a Schiff base (or imine). mdpi.comdtic.mil

Table 1: Conceptual Condensation Reaction of 1,2,4-Benzenetriamine with an Aldehyde

| Reactant | Product Type | General Structure of Product (Mono-condensation) |

| 1,2,4-Benzenetriamine + R-CHO | Schiff Base (Imine) | C₆H₄(NH₂)(NH₂)(N=CHR) |

Note: The exact isomer formed depends on the relative reactivity of the three amine groups.

The arrangement of amine groups in 1,2,4-benzenetriamine makes it an excellent precursor for the synthesis of various heterocyclic compounds. The ortho-phenylenediamine (1,2-diamine) moiety is a classic building block for forming fused five- or six-membered rings. For example, reaction with 1,2-dicarbonyl compounds yields quinoxalines, while reaction with carboxylic acids or their derivatives can produce benzimidazoles.

The presence of the third amine at the C4 position offers pathways to more complex fused systems. The reactivity of the vicinal amines allows for initial ring closure, with the third amine available for subsequent functionalization or participation in further cyclization events. This structural motif is valuable in the synthesis of polymers and materials where fused aromatic systems are desired. cymitquimica.com Related nitrogen-rich compounds, such as 1,2,4,5-tetrazines, undergo formal [4+2] cycloadditions with enamines to form 1,2,4-triazines, highlighting the versatility of nitrogen-containing rings in cyclization reactions. nih.gov

Aromatic Substitution Reactions of the Benzene (B151609) Moiety

The benzene ring of 1,2,4-benzenetriamine is highly susceptible to substitution reactions, a reactivity pattern dictated by the powerful electronic effects of the three amine substituents.

The amine group (-NH₂) is a strongly activating, ortho-, para-directing group. libretexts.orglibretexts.org This is due to the powerful electron-donating resonance effect of the nitrogen lone pair, which stabilizes the positive charge in the carbocation intermediate (the arenium ion) formed during the reaction. byjus.commsu.edu In 1,2,4-benzenetriamine, the directing effects of the three amine groups are combined:

Amine at C1: Directs to positions C2 (occupied), C4 (occupied), and C6.

Amine at C2: Directs to positions C1 (occupied), C3, and C5.

Amine at C4: Directs to positions C2 (occupied), C3, and C5.

The cumulative effect is a massive activation of the remaining ring positions (C3, C5, and C6) towards electrophilic attack. Positions C3 and C5 are particularly activated, as they are ortho to two different amine groups. Consequently, reactions like halogenation or nitration would be expected to occur under extremely mild conditions, with a high propensity for polysubstitution.

Conversely, in the trihydrochloride salt form, the amines exist as ammonium (B1175870) groups (-NH₃⁺). The -NH₃⁺ group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. libretexts.org This deactivation makes EAS reactions on the salt exceedingly difficult. Therefore, such reactions are typically carried out on the free base.

Table 2: Directing Effects of Amine and Ammonium Groups in EAS

| Substituent Group | Nature | Reactivity Effect on Ring | Directing Influence |

| -NH₂ (Amine) | Electron-Donating | Activating | ortho, para |

| -NH₃⁺ (Ammonium) | Electron-Withdrawing | Deactivating | meta |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, creating an aryllithium or related organometallic intermediate that can be trapped by an electrophile. wikipedia.orgharvard.edu

While tertiary amine groups can serve as DMGs, the acidic N-H protons of primary and secondary amines interfere with the reaction by quenching the strong base. wikipedia.orgorganic-chemistry.org To apply DoM strategies to aniline (B41778) derivatives, the amine functionality must first be converted into a suitable protecting group that also functions as a potent DMG. organic-chemistry.org Examples of such groups include amides, carbamates, and sulfonamides. organic-chemistry.org The O-carbamate group, in particular, is recognized as one of the most effective DMGs. nih.gov

For 1,2,4-benzenetriamine, a DoM strategy would necessitate the protection of all three amine groups. The site of metalation would then be determined by the combined directing power of these new groups. Lithiation often occurs at the most acidic proton, which is frequently located between two DMGs, suggesting that positions C3 or C5 could be selectively functionalized using this approach. harvard.edu

Redox Chemistry of the Amine Functionalities

Aromatic amines are susceptible to oxidation, and compounds with multiple amine groups, such as phenylenediamines and benzenetriamines, are particularly electron-rich and easily oxidized. The oxidation process typically involves the removal of electrons and protons to form highly conjugated, colored species. This reactivity is foundational to the use of 1,2,4-benzenetriamine derivatives in the synthesis of dyes and pigments. cymitquimica.com

The oxidation products of aromatic amines can be complex, ranging from simple quinone-imines to polymeric materials. For example, the oxidation of the related benzene-1,2,4,5-tetramine has been shown to yield a stable redox pair with its corresponding quinonediimine form. nih.gov By analogy, 1,2,4-benzenetriamine is expected to be readily oxidized to quinone-imine or quinone-diimine structures. The specific outcome would depend on the oxidant used and the reaction conditions. This ease of oxidation means the compound must be handled with care to avoid degradation by atmospheric oxygen, particularly in its free base form.

Kinetics and Thermodynamics of Reactions Involving 1,2,4-Benzenetriamine

Detailed kinetic and thermodynamic data specifically for reactions of 1,2,4-benzenetriamine, hydrochloride (1:3) are not extensively available in the public domain. However, insights can be gained from studies on analogous compounds and from computational chemistry.

For the oxidation of aromatic amines, including phenylenediamines, the initial one-electron transfer to form the aryl amino radical cation is often considered the rate-limiting step. researchgate.net This has been supported by structure-activity relationship studies on the oxidation of various aromatic amines by manganese dioxide, where a correlation between oxidation rate constants and the one-electron oxidation potentials of the amines was observed. researchgate.net In the electrochemical oxidation of p-phenylenediamines, the acid dissociation of the initially formed semiquinonediimine radical cation can be the rate-determining step at low to intermediate potentials. researchgate.net

Specific experimental activation energies for reactions involving 1,2,4-benzenetriamine are not readily found in the literature. However, computational studies and data from related reactions provide valuable estimates and a basis for understanding the energetic landscape of these transformations.

The activation energy (Ea) is the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates. For the catalytic oxidation of benzene over a V₂O₅–WO₃/TiO₂ catalyst, apparent activation energies were found to be in the range of 18–32 kJ/mol. nih.gov While not directly for 1,2,4-benzenetriamine, this provides a general idea of the energy barriers for the oxidation of aromatic rings under specific catalytic conditions.

In the hydrogenation of m-dinitrobenzene to m-phenylenediamine (B132917) over a Pt/TiO₂ catalyst, the apparent activation energies for the two consecutive steps were determined to be 33.4 ± 0.4 kJ/mol for the reduction of m-dinitrobenzene to m-nitroaniline, and 39.8 ± 0.6 kJ/mol for the reduction of m-nitroaniline to m-phenylenediamine. researchgate.net This supports the notion that the second reduction step is slower.

Density Functional Theory (DFT) calculations are a powerful tool for estimating activation energies. For example, DFT calculations have been used to determine the activation energies for various steps in the CO₂ hydrogenation process on a TaC(111) surface, with values ranging from 0.126 eV to 2.224 eV. mdpi.com Similar computational approaches could be applied to determine the activation energies for the oxidation and reduction pathways of 1,2,4-benzenetriamine, providing a more detailed understanding of its reaction kinetics.

The following table presents illustrative activation energies for related reactions, highlighting the range of values that might be expected for processes involving aromatic amines and nitro compounds.

Table 1: Illustrative Activation Energies for Related Reactions

| Reaction | Catalyst/Conditions | Apparent Activation Energy (Ea) | Reference |

|---|---|---|---|

| Catalytic Oxidation of Benzene | V₂O₅–WO₃/TiO₂ | 18–32 kJ/mol | nih.gov |

| Hydrogenation of m-Dinitrobenzene to m-Nitroaniline | Pt/TiO₂ | 33.4 ± 0.4 kJ/mol | researchgate.net |

| Hydrogenation of m-Nitroaniline to m-Phenylenediamine | Pt/TiO₂ | 39.8 ± 0.6 kJ/mol | researchgate.net |

Applications in Materials Science and Specialized Organic Synthesis

Precursors for Polymeric Materials

The trifunctional nature of 1,2,4-benzenetriamine, owing to its three reactive amine groups, makes it a significant monomer for the synthesis of specialized polymers. uea.ac.uk These amine groups can readily participate in polymerization reactions, such as condensation reactions with acyl chlorides or aldehydes, to form robust, cross-linked polymer networks.

Synthesis of Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials known for their high surface areas, low densities, and tunable pore structures, constructed by linking organic building blocks through strong covalent bonds. mdpi.com Aromatic amines are frequently used as key monomers in the synthesis of nitrogen-rich POPs due to their ability to form stable linkages, such as imines, amides, or azo bonds.

While specific studies detailing the synthesis of POPs using 1,2,4-benzenetriamine as the sole amine monomer are not extensively documented in the reviewed literature, its structural characteristics make it a highly suitable candidate for such applications. The synthesis of POPs often involves condensation reactions between amine-based monomers and aldehyde-based linkers. For instance, triamine monomers like 1,3,5-benzenetriamine are known to react with aldehydes to form POPs with high thermal stability and porosity. nbinno.com Similarly, 1,2,4-benzenetriamine can serve as a triangular building block, reacting with multifunctional aldehydes (e.g., terephthalaldehyde) or acyl chlorides to create two-dimensional or three-dimensional porous frameworks. The resulting nitrogen-rich networks are promising materials for applications in gas capture and separation. mdpi.com

Advanced Membrane Technology Development

In the field of membrane science, fully aromatic polyamide thin-film composite (TFC) membranes are the industry standard for reverse osmosis (RO) and nanofiltration applications. aquaenergyexpo.com These membranes are typically synthesized via an interfacial polymerization reaction between an aqueous amine monomer solution and an organic acyl chloride monomer solution. aquaenergyexpo.commdpi.com

A key patent in the field identifies aromatic amines with three amino groups, specifically including 1,3,4-triaminobenzene (an alternative nomenclature for 1,2,4-benzenetriamine), as suitable polyfunctional nucleophilic monomers for fabricating RO membranes. google.com In this process, the amine-saturated porous support membrane is exposed to a solution of a polyfunctional acyl chloride, such as trimesoyl chloride (TMC), dissolved in an organic solvent. semanticscholar.org The high reactivity of the amine groups on the 1,2,4-benzenetriamine molecule with the acyl chloride groups of TMC leads to the rapid formation of a highly cross-linked, ultrathin polyamide rejection layer. The trifunctionality of the amine monomer contributes to a dense and robust polymer network, which is crucial for achieving high salt rejection and water permeance, the key performance metrics for desalination membranes. aquaenergyexpo.commdpi.com

Role in Fluorescent Material Development

1,2,4-Benzenetriamine serves as a valuable precursor in the synthesis of advanced fluorescent materials, primarily due to the nitrogen-rich nature of the molecule, which can be leveraged to create luminescent carbon-based nanomaterials and molecular probes.

Synthesis of Functionalized Carbon Dots

Carbon dots (CDs) are quasi-spherical carbon nanoparticles, typically smaller than 10 nm, that exhibit size- and surface-dependent photoluminescence. researchgate.net Doping CDs with heteroatoms like nitrogen is a common strategy to enhance their quantum yield and tune their optical properties. nih.gov 1,2,4-Benzenetriamine and its hydrochloride salts have been identified as effective nitrogen sources and carbon precursors for the synthesis of nitrogen-doped carbon dots (N-CDs). uea.ac.uk

These N-CDs are typically synthesized via hydrothermal or solvothermal methods, where the benzenetriamine precursor is heated in a solvent under pressure. researchgate.net During this process, the aromatic rings and amine groups dehydrate and carbonize to form a carbonaceous core, while the nitrogen atoms are incorporated into the graphitic lattice and onto the surface as functional groups (e.g., amino, pyrrolic N). researchgate.netresearchgate.net The presence of these surface amino groups enhances the water solubility and biocompatibility of the N-CDs, making them suitable for bioimaging applications. researchgate.net

| Precursor(s) | Synthesis Method | Avg. Particle Size | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) |

|---|---|---|---|---|---|

| 1,2,3-Benzenetricarboxylic acid & o-phenylenediamine | Solvothermal | 2.2 nm | 380 nm | 570 nm | Not Reported |

| Citric acid & Propanediamine | Hydrothermal | Not Reported | 357 nm | Not Reported | Not Reported |

| L-lactic acid & Ethylenediamine | Hydrothermal | 1-4 nm | 365 nm (UV) | Blue Light | 46% |

Data synthesized from multiple sources for comparative purposes. nbinno.comresearchgate.netnih.gov

Luminescent Probe Design

The inherent fluorescent properties of 1,2,4-benzenetriamine hydrochloride itself can be exploited for the design of small-molecule luminescent probes. Research has demonstrated its successful application as a fluorescent probe for the sensitive and selective detection of intracellular pH changes. aquaenergyexpo.comresearchgate.net

The mechanism relies on the protonation and deprotonation of the multiple amino groups on the benzene (B151609) ring. aquaenergyexpo.com As the environmental pH changes, the protonation state of the amines is altered, which in turn modifies the electronic structure of the molecule and its resulting fluorescence intensity. aquaenergyexpo.com Specifically, a good linear relationship has been observed between the fluorescence intensity at 599 nm and pH values in the biologically relevant range of 5.0 to 7.0. researchgate.net This allows for accurate pH monitoring within living cells. This probe exhibits several advantageous properties, including good water solubility, high photostability, low toxicity, and rapid response time, making it a practical tool for cellular imaging and diagnostics. aquaenergyexpo.comresearchgate.net

| Parameter | Value / Characteristic | Reference |

|---|---|---|

| Sensing Mechanism | Protonation/deprotonation of amino groups | aquaenergyexpo.com |

| Linear pH Range | 5.0 - 7.0 | researchgate.net |

| Fluorescence Wavelength | 599 nm | researchgate.net |

| Key Properties | Good water solubility, high photostability, low toxicity, fast response | aquaenergyexpo.comresearchgate.net |

Catalysis and Reducing Agent Applications in Organic Transformations

The electron-rich nature and multiple coordination sites of 1,2,4-benzenetriamine suggest its potential utility in catalysis, although this remains a less explored area compared to its applications in materials science. The amine groups can act as Lewis bases, capable of donating electron pairs. nbinno.com This allows the molecule to function as a multidentate ligand that can coordinate with transition metal centers such as copper, palladium, or ruthenium. nbinno.com The resulting metal-organic hybrid complexes could exhibit unique catalytic properties, with potential applications in oxidation, reduction, and cross-coupling reactions. nbinno.com While specific catalytic systems based on 1,2,4-benzenetriamine are not widely reported, studies on its isomer, 1,3,5-benzenetriamine, have demonstrated the viability of this approach for creating novel catalysts. nbinno.com

The application of 1,2,4-benzenetriamine, hydrochloride (1:3) as a direct reducing agent in organic transformations is not well-documented in the reviewed scientific literature.

Building Blocks for Complex Organic Architectures

The trifunctional nature of 1,2,4-Benzenetriamine makes it an ideal building block for the bottom-up synthesis of complex and highly ordered molecular structures. Its ability to form multiple covalent bonds allows for the construction of large macrocycles and extended porous frameworks.

Macrocycles are large cyclic molecules that are important in host-guest chemistry, molecular recognition, and as synthetic ion channels. The synthesis of macrocycles often involves the reaction of multifunctional building blocks under high-dilution conditions to favor intramolecular cyclization. 1,2,4-Benzenetriamine can serve as a versatile precursor in the synthesis of nitrogen-containing macrocycles through condensation reactions with dialdehydes or diacyl chlorides. The resulting macrocyclic structures can form organized supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. While the symmetrical 1,3,5-isomer is more commonly employed for creating highly ordered, self-assembling systems like discotic liquid crystals due to its C3 symmetry, the asymmetric nature of 1,2,4-Benzenetriamine can lead to macrocycles with lower symmetry and potentially more complex binding cavities.

In recent years, there has been significant interest in the development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds. Aromatic amines are common precursors for the synthesis of imine-linked COFs, which are known for their stability. Typically, triamines with C3 symmetry, such as 1,3,5-tris(4-aminophenyl)benzene, are reacted with trialdehydes to form highly crystalline, porous 2D or 3D frameworks. While the use of the asymmetric 1,2,4-Benzenetriamine as a primary building block in COF synthesis is less common due to the potential for disordered structures, it could be employed to introduce defects or create more complex pore environments in a controlled manner.

Metal-Organic Frameworks (MOFs): MOFs consist of metal ions or clusters connected by organic linkers. While carboxylic acids are the most common linkers, nitrogen-containing ligands can also be used. The amine groups of 1,2,4-Benzenetriamine can be functionalized to include coordinating groups, or the nitrogen atoms themselves can coordinate to metal centers. The use of multifunctional linkers derived from triaminobenzenes can lead to MOFs with complex topologies and functional pores. For instance, related compounds like 1,2,4,5-benzenetetracarboxylic acid are used to construct robust MOFs. The incorporation of amine functionalities within the pores of MOFs is a common strategy to enhance properties such as CO2 selectivity.

Table 2: Potential of 1,2,4-Benzenetriamine in Framework Materials

| Framework Type | Role of 1,2,4-Benzenetriamine | Potential Advantage | Key Challenge |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Asymmetric building block | Introduction of structural complexity and tailored pore environments. | Achieving high crystallinity due to lack of symmetry. |

Theoretical and Computational Investigations of 1,2,4 Benzenetriamine, Hydrochloride 1:3

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. For 1,2,4-Benzenetriamine, understanding its electronic structure is key to elucidating its reactivity and spectroscopic behavior.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Illustrative Data Table for Frontier Molecular Orbitals:

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | Value | Antibonding π* orbital |

| LUMO | Value | Lowest unoccupied molecular orbital, primarily of π* character, delocalized over the benzene (B151609) ring. |

| HOMO | Value | Highest occupied molecular orbital, primarily of π character with significant contributions from the nitrogen lone pairs. |

| HOMO-1 | Value | Bonding π orbital |

Note: The values in this table are illustrative and represent the type of data obtained from computational analysis.

The distribution of electron density within a molecule is not uniform. Some atoms bear a partial positive charge, while others have a partial negative charge. This charge distribution is fundamental to predicting a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are a common way to visualize charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For 1,2,4-Benzenetriamine, the nitrogen atoms of the amine groups are expected to be regions of high electron density due to the presence of lone pairs, making them potential sites for protonation and interaction with electrophiles. The aromatic ring itself is activated by the electron-donating amine groups, making it more susceptible to electrophilic aromatic substitution. In the case of the trihydrochloride salt, the positive charges associated with the protonated amino groups would dramatically alter the MEP, with these groups becoming strongly electrophilic sites.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are crucial for its behavior in the solid state and in solution. For 1,2,4-Benzenetriamine, the orientation of the amine groups relative to the benzene ring can vary. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers.

Hydrogen Bonding Networks

In the solid state, 1,2,4-Benzenetriamine, hydrochloride (1:3) is expected to form an extensive and complex network of hydrogen bonds. Each of the three amino groups on the benzene ring will be protonated to form ammonium (B1175870) groups (-NH3+), and each of these will be associated with a chloride anion (Cl-). This arrangement gives rise to a multitude of potential hydrogen bond donors (the N-H groups) and acceptors (the chloride ions).

Table 1: Predicted Hydrogen Bond Parameters in a Theoretical Model of 1,2,4-Benzenetriamine, Hydrochloride (1:3) Crystal Lattice

| Donor | Acceptor | H-Acceptor Distance (Å) | Donor-Acceptor Distance (Å) | Angle (°) |

| N(1)-H | Cl | 2.1 - 2.4 | 3.1 - 3.4 | 160 - 180 |

| N(2)-H | Cl | 2.1 - 2.4 | 3.1 - 3.4 | 160 - 180 |

| N(4)-H | Cl | 2.1 - 2.4 | 3.1 - 3.4 | 160 - 180 |

Note: The data in this table is hypothetical and based on typical values for N+-H···Cl- hydrogen bonds in organic ammonium chlorides.

Protonation State Influence on Structure and Reactivity

The protonation of the three amino groups in 1,2,4-benzenetriamine to form the trihydrochloride salt has a profound impact on the molecule's electronic structure and, consequently, its reactivity. The lone pairs of the nitrogen atoms in the neutral molecule are engaged in bonding with protons, which significantly alters their chemical behavior.

One of the most significant effects of full protonation is the deactivation of the aromatic ring towards electrophilic substitution. In the neutral 1,2,4-benzenetriamine, the amino groups are activating and ortho-, para-directing due to the resonance donation of their lone pair electrons into the benzene ring. However, in the triply protonated state, the -NH3+ groups are strongly electron-withdrawing due to the positive charge on the nitrogen atoms. This inductive electron withdrawal deactivates the aromatic ring, making it much less susceptible to attack by electrophiles. Computational studies on substituted anilines have shown a strong correlation between their oxidation potentials and the electron-donating or -withdrawing nature of their substituents umn.edu.

The protonation state also influences the geometry of the molecule. The C-N bond lengths are expected to be slightly shorter in the protonated form compared to the neutral molecule due to the increased electrostatic attraction between the positively charged nitrogen and the aromatic ring. The bond angles around the nitrogen atoms will also change from trigonal pyramidal in the neutral amine to tetrahedral in the ammonium ion.

Table 2: Comparison of Calculated Properties of Neutral and Triply Protonated 1,2,4-Benzenetriamine

| Property | Neutral 1,2,4-Benzenetriamine | 1,2,4-Benzenetriamine, Hydrochloride (1:3) |

| Aromatic Ring Electron Density | High | Low |

| Reactivity towards Electrophiles | Activated | Deactivated |

| C-N Bond Character | Single bond with some double bond character | Predominantly single bond |

| Geometry at Nitrogen | Trigonal pyramidal | Tetrahedral |

Note: This table presents qualitative predictions based on general chemical principles and computational studies of related aromatic amines.

Furthermore, the protonation state dictates the solubility of the compound. The hydrochloride salt is significantly more soluble in polar solvents like water compared to the free base, which is a crucial consideration for its use in aqueous reaction media.

Molecular Dynamics Simulations in Reaction Pathway Elucidation

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time evolution of molecular systems, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally. While specific MD simulations for the reaction pathways of 1,2,4-Benzenetriamine, hydrochloride (1:3) are not documented, the application of this methodology to related aromatic amines, such as aniline (B41778) and phenylenediamines, demonstrates its potential.

MD simulations can be used to explore the conformational landscape of the reactant molecules and to identify low-energy pathways for chemical reactions. For instance, in the context of polymerization reactions, MD simulations can model the approach of monomers, the formation of intermediate complexes, and the subsequent bond-forming steps rsc.orgscispace.com. By simulating the system at different temperatures and pressures, it is possible to understand how reaction conditions influence the reaction pathway and the structure of the resulting products.

For 1,2,4-Benzenetriamine, hydrochloride (1:3), MD simulations could be employed to investigate its role in the formation of more complex structures. For example, in the synthesis of polymers or heterocyclic compounds, MD could elucidate the step-by-step mechanism, including the initial deprotonation events that are likely necessary for the amine to act as a nucleophile. Reactive force fields, which are a component of some MD simulation packages, are particularly suited for modeling bond breaking and formation during a chemical reaction researchgate.net.

Table 3: Potential Applications of Molecular Dynamics Simulations for 1,2,4-Benzenetriamine, Hydrochloride (1:3)

| Research Question | MD Simulation Approach | Expected Insights |

| Polymerization Mechanism | Simulating multiple monomer units in a solvent box | Step-by-step pathway of chain growth, role of solvent, and final polymer structure |

| Condensation Reactions | Modeling the interaction with a reaction partner (e.g., a dicarbonyl compound) | Identification of transition states and intermediate structures, calculation of activation energies |

| Deprotonation in Solution | Simulating the protonated molecule in a basic aqueous solution | Understanding the sequence and dynamics of proton transfer events |

Advanced Spectroscopic and Analytical Methodologies for 1,2,4 Benzenetriamine Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of 1,2,4-benzenetriamine trihydrochloride. The protonation of the amino groups to form ammonium (B1175870) (-NH₃⁺) groups is a key feature that can be observed.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For 1,2,4-benzenetriamine trihydrochloride, the FTIR spectrum is expected to be dominated by vibrations of the ammonium groups and the substituted benzene (B151609) ring. While a specific spectrum for the 1:3 hydrochloride salt is noted in the PubChem database (CID 20185650), the data is not publicly detailed. nih.gov However, based on the structure, a table of expected characteristic absorption bands can be compiled.

Key functional groups to be identified are the aromatic C-H bonds, the C-C bonds within the benzene ring, and, most significantly, the N-H bonds within the three -NH₃⁺ groups. The N-H stretching vibrations in the ammonium ions typically appear as a broad and strong band in the region of 3200-2800 cm⁻¹. The bending vibrations of these groups are also characteristic, appearing in the 1600-1500 cm⁻¹ region. Aromatic overtones and combination bands, which are weak, can be observed between 2000 and 1650 cm⁻¹. The pattern of C-H out-of-plane bending vibrations between 900 and 690 cm⁻¹ is indicative of the 1,2,4-trisubstitution pattern on the benzene ring. instanano.com

Table 1: Predicted FTIR Absorption Bands for 1,2,4-Benzenetriamine, hydrochloride (1:3)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) | Strong |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2000 - 1650 | Overtone/Combination Bands | Aromatic Ring | Weak |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium |

| 1600 - 1500 | N-H Bend (Asymmetric & Symmetric) | Ammonium (-NH₃⁺) | Medium |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1,2,4-benzenetriamine trihydrochloride would be useful for characterizing the carbon skeleton of the benzene ring. PubChem indicates a Raman spectrum has been recorded, though the data is not publicly available. nih.gov

Strong Raman signals are expected for the aromatic ring breathing modes, which are highly characteristic of the substitution pattern. The symmetric C-C stretching of the ring would produce a strong band. While N-H vibrations are also Raman active, they are often weaker and broader compared to the sharp signals from the aromatic ring. The C-H stretching and bending vibrations will also be present. The lack of a center of symmetry in the 1,2,4-substituted ring means that more vibrations will be Raman active compared to more symmetrical molecules like benzene.

Table 2: Predicted Raman Shifts for 1,2,4-Benzenetriamine, hydrochloride (1:3)

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1350 | In-plane C-H bend | Aromatic Ring | Medium |

| ~1000 | Ring Breathing (Trigonal) | Aromatic Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including connectivity and stereochemistry.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

For 1,2,4-benzenetriamine trihydrochloride, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. Due to the three electron-withdrawing ammonium (-NH₃⁺) groups, the aromatic protons and carbons are expected to be significantly deshielded, appearing at higher chemical shifts (downfield) compared to the parent aniline (B41778) or diaminobenzene compounds.

In the ¹H NMR spectrum, three distinct signals would be expected for the three non-equivalent aromatic protons. These would appear as complex multiplets due to spin-spin coupling. The protons on the -NH₃⁺ groups would likely appear as a single, broad signal due to rapid exchange with the solvent (if protic) and quadrupolar broadening from the nitrogen atom. Its integration would correspond to nine protons.

In the ¹³C NMR spectrum, six signals would be anticipated, corresponding to the six chemically non-equivalent carbon atoms of the benzene ring. The carbons directly attached to the ammonium groups (C1, C2, C4) would be the most downfield, while the other three carbons (C3, C5, C6) would appear at slightly lower chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Data for 1,2,4-Benzenetriamine, hydrochloride (1:3)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| Aromatic Protons (3H) | 7.0 - 8.5 | Multiplets | ortho, meta, para |

| Ammonium Protons (9H) | Variable, broad | Singlet (broad) | N/A |

| C-NH₃⁺ Carbons (3C) | 130 - 150 | N/A | N/A |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For 1,2,4-benzenetriamine trihydrochloride, it would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each aromatic carbon signal based on the chemical shift of the proton attached to it. columbia.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. When analyzing a salt like 1,2,4-benzenetriamine trihydrochloride, the technique would typically detect the mass of the free base, 1,2,4-benzenetriamine, after the loss of the three HCl molecules in the ion source.

The molecular formula of the free base is C₆H₉N₃. nih.gov The expected monoisotopic mass would be approximately 123.08 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 123 would be expected. Subsequent fragmentation might involve the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN), which are common fragmentation pathways for aromatic amines, leading to fragment ions at lower m/z values.

Table 4: Predicted Mass Spectrometry Data for 1,2,4-Benzenetriamine

| m/z Value (Predicted) | Ion |

|---|---|

| 123.08 | [C₆H₉N₃]⁺ (Molecular Ion) |

| 106 | [M - NH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the definitive confirmation of the molecular formula of 1,2,4-Benzenetriamine. thermofisher.comyoutube.com By providing a highly precise mass measurement of the molecular ion, HRMS enables the determination of the elemental composition with a high degree of certainty. For the free base, 1,2,4-Benzenetriamine, the theoretical exact mass is calculated and compared with the mass observed experimentally. nih.gov The molecular formula for the base compound is C₆H₉N₃. nih.gov

Table 1: Theoretical Mass Data for 1,2,4-Benzenetriamine

| Parameter |

Table Data Source: nih.gov

The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the differentiation of ions with very close nominal masses, thereby resolving ambiguities and confirming the elemental formula. thermofisher.com For the trihydrochloride salt, the expected exact mass is 231.009680 Da. nih.gov

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, especially when combined with tandem mass spectrometry (MS/MS), offers significant structural information by analyzing fragmentation patterns. chemguide.co.uklibretexts.org The fragmentation of the 1,2,4-Benzenetriamine molecular ion (m/z 123) is expected to follow pathways characteristic of aromatic amines. libretexts.orgmiamioh.edu

Although a specific, detailed fragmentation study for the 1:3 hydrochloride salt is not widely available in the reviewed literature, the general principles of how aromatic amines break down can be applied. Common fragmentation pathways for these types of compounds include the loss of small, neutral molecules like hydrogen cyanide (HCN) and ammonia (NH₃). miamioh.edu The breaking of the carbon-nitrogen bonds and rearrangements within the aromatic ring also produce a series of diagnostic fragment ions. The specific locations of the amino groups on the benzene ring in the 1,2,4-isomer would affect the relative abundance of these fragment ions, which helps to distinguish it from other isomers such as 1,2,3- and 1,3,5-benzenetriamine. For instance, the fragmentation of aromatic compounds often results in a stable molecular ion peak. docbrown.info

Chromatographic Separation and Quantification Methods

Chromatographic techniques are vital for separating and quantifying 1,2,4-Benzenetriamine hydrochloride (1:3) from complex mixtures that might be found in reaction media or environmental samples. helsinki.fi

High-performance liquid chromatography (HPLC) is a principal method for analyzing non-volatile and thermally sensitive compounds like 1,2,4-Benzenetriamine. helsinki.finih.gov Reversed-phase HPLC (RP-HPLC) is frequently used for the separation of aromatic amines. oup.comnih.gov

A typical HPLC method would utilize a C18 stationary phase, which effectively retains aromatic compounds. researchgate.net The mobile phase would likely be a mixture of an aqueous buffer to manage pH and ensure consistent ionization of the amine groups, along with an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Gradient elution, where the concentration of the organic modifier is increased during the analysis, is often employed to achieve a good separation of the target analyte from impurities with varying polarities. researchgate.net A UV-Vis detector is commonly used for detection, as the benzene ring absorbs UV light strongly. sielc.com

Table 2: Typical HPLC Parameters for Aromatic Amine Analysis

| Parameter |

Table Data Source: researchgate.net

For enhanced sensitivity, especially at trace levels, derivatization with a fluorescent tag can be performed before HPLC analysis, followed by fluorescence detection. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity for confirmation. nih.govresearchgate.net

While 1,2,4-Benzenetriamine hydrochloride is not volatile, gas chromatography (GC) is a useful technique for analyzing any volatile by-products from its synthesis. restek.combre.comshimadzu.co.uk To analyze the benzenetriamine itself by GC, a derivatization step would be required to make it more volatile and stable at high temperatures. nih.gov This can be achieved through processes like acylation or silylation of the amine groups.

GC analysis would typically use a capillary column with a non-polar or medium-polarity stationary phase. gcms.czhpst.cz Detection can be carried out using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). chromatographyonline.comthermofisher.com GC-MS provides both the retention time and the mass spectrum of the components, allowing for confident identification of volatile impurities. nih.gov The use of inert GC components is crucial to prevent peak tailing and ensure accurate quantification of basic compounds like amines. restek.com

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the solid-state structure of crystalline compounds like 1,2,4-Benzenetriamine hydrochloride (1:3). mdpi.com These techniques yield precise information on bond lengths, bond angles, and the three-dimensional arrangement of ions within the crystal lattice.

Crystallographic analysis would reveal the precise positions of the three chloride ions in relation to the protonated 1,2,4-benzenetriaminium cation. It would also map out the network of hydrogen bonds, which is expected to be extensive due to the presence of three ammonium groups and three chloride anions. This detailed structural knowledge is vital for understanding the compound's physical properties, such as its solubility and melting point. While a specific crystal structure for the 1:3 hydrochloride salt is not readily found in publicly available literature, the fundamental principles of amine salt crystallography would apply. Solid-state NMR can also be a powerful complementary technique for characterizing the structure and dynamics of materials in the solid state. nih.govliverpool.ac.ukmdpi.comconicet.gov.ar

Future Perspectives and Emerging Research Avenues for 1,2,4 Benzenetriamine, Hydrochloride 1:3

Integration with Advanced Manufacturing Technologies

The unique reactivity of 1,2,4-Benzenetriamine, hydrochloride (1:3) makes it a prime candidate for integration with advanced manufacturing technologies. Its trifunctional nature is particularly advantageous in polymer chemistry, where it can be used to create highly cross-linked and functional materials. cymitquimica.com

One of the most promising applications is in the synthesis of Porous Organic Polymers (POPs). rsc.org These materials are gaining attention for their stability and selective extraction capabilities. Advanced manufacturing, such as automated flow synthesis, could enable the precise, scalable, and continuous production of POPs derived from benzenetriamine monomers. For instance, the polymerization of a benzenetriamine with comonomers like trimesoyl chloride can be optimized in continuous flow reactors, allowing for fine-tuned control over the polymer's porosity, surface area, and functional group density. rsc.org This level of control is crucial for applications in selective metal ion extraction, catalysis, and gas storage.

Furthermore, the integration with multicomponent reactions (MCRs), such as the Kabachnik–Fields reaction, opens avenues for creating functional polymers with unique properties like metal chelation and flame retardancy in a highly efficient, one-pot synthesis. mdpi.com Automated platforms could screen various combinations of aldehydes, amines (like 1,2,4-benzenetriamine), and phosphonates to rapidly discover new polymers with desired functionalities for use in hydrogels, bioimaging, and environmental remediation. mdpi.com

Novel Derivatization for Unexplored Chemical Space

The three reactive amine groups on the 1,2,4-benzenetriamine scaffold offer a rich platform for novel derivatization, allowing chemists to explore vast, untapped areas of chemical space. smolecule.com The strategic modification of these amine groups can lead to the synthesis of complex molecules with tailored properties for a wide range of applications.

Pharmaceutical and Agrochemical Synthesis: Researchers are actively investigating the incorporation of the 1,2,4-benzenetriamine moiety into new drug candidates and agrochemicals. smolecule.com Its ability to form multiple hydrogen bonds and act as a scaffold for various functional groups makes it an attractive starting point for designing molecules with specific biological activities. smolecule.com For example, derivatives of the related 1,2,4-triazole (B32235) ring system have shown significant potential as antifungal and antitubercular agents. nih.govnih.govmdpi.com Future work will likely focus on synthesizing libraries of 1,2,4-benzenetriamine derivatives to screen for novel therapeutic and crop protection agents.

Heterocyclic Chemistry: The vicinal amine groups are particularly useful for constructing fused heterocyclic systems. These complex ring systems are foundational to many areas of materials science and medicinal chemistry. nih.gov

Chiral Derivatizing Agents: There is an emerging interest in developing new chiral derivatizing agents (CDAs) for determining the enantiomeric purity of chiral molecules, a critical step in pharmaceutical development. semanticscholar.org The 1,2,4-benzenetriamine structure could be modified to create novel CDAs that react with chiral carboxylic acids or other molecules, enabling their separation and quantification using techniques like high-performance liquid chromatography (HPLC). researchgate.net

The exploration of these derivatization pathways promises to yield a new generation of functional molecules with enhanced performance and novel applications.

Computational Design of Advanced Materials Leveraging 1,2,4-Benzenetriamine Scaffolds

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating materials discovery. bohrium.com By modeling molecules and predicting their properties before synthesis, researchers can save significant time and resources. The 1,2,4-benzenetriamine scaffold is an excellent candidate for this "inside-out" computational design approach. nih.gov

Researchers can use DFT to predict the electronic, optical, and mechanical properties of novel polymers and materials derived from 1,2,4-benzenetriamine. researchgate.net For example, by simulating the interaction of different comonomers with the benzenetriamine scaffold, scientists can design materials with specific band gaps for optoelectronic applications or predict the binding affinity of a polymer for a particular metal ion. bohrium.com DFT calculations can also elucidate reaction mechanisms, helping to optimize synthesis conditions for higher yields and purity. dtic.mil

A key area of focus is the design of two-dimensional (2D) polymers, such as graphimine, where the symmetrical and multifunctional nature of benzenetriamine derivatives could be used to create highly ordered, dense lattices with unique electronic properties. dtic.mil Computational screening can identify the most promising derivative structures for creating these advanced materials, guiding experimental efforts toward the most viable candidates.

Table 1: Selected Density Functionals for Computational Chemistry

| Rung | Type | Examples |

|---|---|---|

| 1 | Local Spin-Density Approximation (LSDA) | Slater, PW92, VWN5 |

| 2 | Generalized Gradient Approximation (GGA) | PBE, B88, revPBE, BLYP, BP86 |

| 3 | Meta-GGA | TPSS, revTPSS, SCAN, M06-L |

This table provides examples of density functionals used in computational chemistry to predict molecular properties, arranged according to the "Jacob's Ladder" taxonomy. q-chem.com

Cross-Disciplinary Research Initiatives and Collaborations

Realizing the full potential of 1,2,4-benzenetriamine, hydrochloride (1:3) will require extensive collaboration across multiple scientific disciplines. The journey from a fundamental chemical building block to a commercial product is complex and multifaceted, necessitating a convergence of expertise.

Chemistry and Materials Science: Organic chemists can synthesize novel derivatives and polymers, while materials scientists can characterize their physical properties (e.g., thermal stability, mechanical strength, conductivity) and fabricate them into functional devices. cymitquimica.commdpi.com For instance, the development of new dyes or pigments from benzenetriamine derivatives requires both synthetic expertise and an understanding of material optics and stability. smolecule.comchemicalbook.com

Biology and Medicinal Chemistry: The development of new pharmaceuticals based on this scaffold requires collaboration between synthetic chemists, who create the molecules, and biologists and pharmacologists, who test their efficacy and mechanism of action against biological targets like bacteria or cancer cells. mdpi.comguidechem.com

Engineering and Environmental Science: Engineers can design and build the advanced manufacturing platforms, such as automated reactors, needed for scalable production. mdpi.com Environmental scientists can work with chemists to develop and apply benzenetriamine-based POPs for the remediation of heavy metals like copper from contaminated water sources. rsc.org

These cross-disciplinary initiatives are crucial for translating laboratory discoveries into real-world solutions, driving innovation in fields ranging from medicine and electronics to environmental protection.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,2,4-Benzenetriamine hydrochloride (1:3)?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or chemical reduction of nitro-substituted precursors. For example, 1,2,4-trinitrobenzene can be reduced using palladium on carbon (Pd/C) under hydrogen gas, followed by treatment with hydrochloric acid to form the hydrochloride salt. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >95% purity, as verified by HPLC .

Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : H NMR (DO) shows peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (NH groups). C NMR confirms aromatic carbons at 110–130 ppm .

- IR : Characteristic N–H stretches (3200–3400 cm) and aromatic C=C vibrations (1450–1600 cm) .

- Mass Spectrometry : ESI-MS in positive mode reveals [M+H] at m/z 124.1 (base compound) and [M+Cl] adducts for the hydrochloride form .

Q. How can researchers mitigate impurities during large-scale synthesis?

- Methodological Answer : Impurities such as unreacted nitro intermediates or byproducts (e.g., mono-/di-aminated derivatives) are minimized by optimizing reaction stoichiometry (excess H pressure) and using gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity checks. Recrystallization at pH 3–4 ensures selective precipitation of the hydrochloride salt .

Advanced Research Questions

Q. How does the amino group density of 1,2,4-Benzenetriamine hydrochloride influence its role in carbon dot (CD) synthesis?

- Methodological Answer : The triamine structure provides three reactive –NH sites, enabling higher nitrogen doping in CDs compared to diamine precursors. This enhances electron-rich surface states, shifting fluorescence emission to longer wavelengths (e.g., red-emitting CDs at ~620 nm). Experimental validation involves solvothermal synthesis (180°C, 6 hr) with ethanol, where increasing amino group count correlates with UV-Vis absorbance at 550–600 nm and photoluminescence quantum yields >15% .

Q. How to address contradictions in fluorescence intensity vs. wavelength dependence on precursor concentration?

- Methodological Answer : While Liang et al. (2022) observed emission wavelength shifts with phenylenediamine concentration, studies using 1,2,4-Benzenetriamine hydrochloride show intensity changes (not wavelength) due to aggregation-induced emission (AIE) effects. To resolve this, conduct time-resolved fluorescence decay assays: shorter lifetimes (<5 ns) indicate static quenching at high concentrations, while dynamic quenching (lifetime-independent) suggests collisional deactivation. Cross-validate with TEM to confirm nanoparticle size uniformity .

Q. What experimental designs are recommended for assessing mutagenicity in biological systems?

- Methodological Answer : Use the Ames test (OECD 471) with Salmonella typhimurium TA98 and TA100 strains. Prepare doses from 10–100 μg/plate in DMSO, with and without metabolic activation (S9 liver homogenate). A positive control (e.g., 2-nitrofluorene) and negative control (DMSO) are essential. Data interpretation focuses on revertant colony counts: a ≥2-fold increase over baseline indicates mutagenic potential. Parallel cytotoxicity assays (via colony size reduction) ensure results are not confounded by compound toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.